molecular formula C4H6O B093754 1-Oxaspiro[2.2]pentane CAS No. 157-41-5

1-Oxaspiro[2.2]pentane

Cat. No. B093754
CAS RN: 157-41-5
M. Wt: 70.09 g/mol
InChI Key: KSOGAEPLTWOWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Oxaspiro[2.2]pentane” is a chemical compound with the molecular formula C4H6O . It has an average mass of 70.090 Da and a monoisotopic mass of 70.041862 Da .


Molecular Structure Analysis

The molecule contains a total of 12 bonds, including 6 non-H bonds, 2 three-membered rings, 1 aliphatic ether, and 1 Oxirane .


Physical And Chemical Properties Analysis

“1-Oxaspiro[2.2]pentane” has a density of 1.1±0.1 g/cm3, a boiling point of 83.1±8.0 °C at 760 mmHg, and a vapour pressure of 85.2±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 31.0±3.0 kJ/mol and a flash point of -12.3±15.3 °C . The index of refraction is 1.490, and the molar refractivity is 18.2±0.4 cm3 .

Scientific Research Applications

  • Pheromone Analogues : Oxaspiropentane derivatives, such as 1-Oxaspiro[2.2]pentane, have been explored for their potential as pheromone analogues in insects like the gypsy moth. These compounds can interact with natural pheromones, potentially inhibiting or enhancing the response of male moths (Solari et al., 2007).

  • Spiroheterocyclic Ring Systems : The compound and its derivatives have been utilized in the synthesis of natural and unnatural products, showcasing unique reactivity patterns due to inherent ring strain. Their applications in synthetic chemistry, particularly in forming spiro heterocyclic systems, are notable (Duffy, Morris, & Romo, 2009).

  • Synthesis and Spectroscopic Properties : Research has been conducted on the synthesis of 1,4-dioxaspiro[2.2]pentanes from simple allenes, exploring their spectroscopic properties and reactions with nucleophiles. These studies contribute to a deeper understanding of the compound's chemical behavior (Crandall, Batal, Sebesta, & Lin, 1991).

  • Reactivity with Nitrilimines : The compound's derivatives have been investigated for their reactions with C,N-diarylnitrilimines, contributing to the understanding of their chemical reactivity and potential for creating novel compounds (Tsuge, Watanabe, & Kiryu, 1979).

  • Stereotriads Synthesis : 1,4-Diazaspiro[2.2]pentanes have been used in synthesizing 1,3-diaminated stereotriads, a process that highlights the compound's utility in organic synthesis and the creation of complex molecular structures (Weatherly, Rigoli, & Schomaker, 2012).

  • Antitumoral Applications : A dimeric diterpenoid featuring a 1-Oxaspiro[2.2]pentane skeleton, isolated from Euphorbia fischeriana, has shown antitumoral properties and potential applications in cancer research (He et al., 2021).

properties

IUPAC Name

1-oxaspiro[2.2]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-2-4(1)3-5-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOGAEPLTWOWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494825
Record name 1-Oxaspiro[2.2]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxaspiro[2.2]pentane

CAS RN

157-41-5
Record name 1-Oxaspiro[2.2]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxaspiro[2.2]pentane
Reactant of Route 2
Reactant of Route 2
1-Oxaspiro[2.2]pentane
Reactant of Route 3
Reactant of Route 3
1-Oxaspiro[2.2]pentane
Reactant of Route 4
Reactant of Route 4
1-Oxaspiro[2.2]pentane
Reactant of Route 5
Reactant of Route 5
1-Oxaspiro[2.2]pentane
Reactant of Route 6
1-Oxaspiro[2.2]pentane

Citations

For This Compound
49
Citations
JK Crandall, DR Paulson - The Journal of Organic Chemistry, 1968 - ACS Publications
2, 2, 5, 5-Tetramethyl-4-isopropylidene-l-oxaspiro [2.2] pentane (4) has been prepared by epoxidation of its dimethylenecyclopropane precursor 2. Thermolysis of 4 gives the two …
Number of citations: 44 pubs.acs.org
JK Crandall, DR Paulson - The Journal of Organic Chemistry, 1971 - ACS Publications
Solvolysis of 2, 2, 5, 5-tetramethyl-4-isopropylidene-l-oxaspiro [2.2] pentane (1) in acetic acid-methanol leads initially to 2, 5-dime thy 1-3-(1-methyl-1-methoxy e thyl) hexa-3, 4-dien-2-ol …
Number of citations: 3 pubs.acs.org
WD Slafer, AD English, DO Harris… - Journal of the …, 1975 - ACS Publications
The assignment of microwave spectrum of oxaspiro [2.2] pentane, 1, and its l3C and monodeuterio isotopically sub-stituted derivatives is reported. These data are sufficient to permit the …
Number of citations: 3 pubs.acs.org
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
P Solari, R Crnjar, A Frongia, G Sollai, F Secci… - Chemical …, 2007 - academic.oup.com
A number of oxaspiropentane derivatives (OXPs) were tested as potential (+)-disparlure analogues, with the aim of identifying any possible interaction of these compounds, be it additive…
Number of citations: 23 academic.oup.com
DH Aue, MJ Meshisnek, DF Shellhamer - Tetrahedron Letters, 1973 - Elsevier
-tr cHz 4 2 the product ratio on the nature of the catalyst provides strong evidence for a m&chsnism involving nucleophilic ring opening to lithio-halohydrin-type intermediates. 15 The …
Number of citations: 47 www.sciencedirect.com
Y Yu, F Ma, Y Cao, J Zhang, Y Zhang… - … journal of biological …, 2012 - ncbi.nlm.nih.gov
Pheromone-binding proteins (PBPs) of the gypsy moth, Lymantria dispar L., play an important role in olfaction. Here structures of PBPs were first built by Homology Modeling, and each …
Number of citations: 24 www.ncbi.nlm.nih.gov
G Sollai, S Murgia, F Secci, A Frongia… - Pest management …, 2014 - Wiley Online Library
BACKGROUND The gypsy moth Lymantria dispar L. is a widespread pest that causes economic damage to cork oak forests. Females produce the sex pheromone (+)‐(7R,8S)‐epoxy‐2…
Number of citations: 4 onlinelibrary.wiley.com
A Cerboneschi, R Crnjar, A Liscia… - IOBC WPRS …, 2005 - researchgate.net
In the present work, two different analogues of the female gypsy moth sex pheromone (+) disparlure were synthesized and tested, by means of an electrophysiological technique, on …
Number of citations: 1 www.researchgate.net
A Cerboneschi, R Crnjar, A Frongia, A Liscia… - … analysis on the use of …, 2012 - cabdirect.org
The female gypsy moth Lymantria dispar produces a single-component sex pheromone, called (+) disparlure (2-methyl-7, 8-epoxy-octadecane), for upwind attraction of conspecific …
Number of citations: 2 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.